Product packaging for Heptyl carbamate(Cat. No.:CAS No. 4248-20-8)

Heptyl carbamate

Cat. No.: B3052567
CAS No.: 4248-20-8
M. Wt: 159.23 g/mol
InChI Key: AXMPFOXRWZXZFA-UHFFFAOYSA-N
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Description

Preparation of Carbamate-Based N-Substituted Tryptamine (B22526) Derivatives with Heptyl Moieties

Research has focused on designing and synthesizing novel carbamate-based N-substituted tryptamine derivatives with potential therapeutic applications. A notable study identified compound 6H6, which features an n-heptyl residue as a carbamate (B1207046) moiety. This compound demonstrated significant butyrylcholinesterase (BChE) selective inhibition, alongside neuroprotective, antioxidant, and anti-neuroinflammatory efficacy. These findings highlight the utility of incorporating heptyl carbamate structures into tryptamine derivatives for developing multi-target agents, particularly for conditions like Alzheimer's disease.

Synthesis of Platinum(IV) Alkyl Carbamate Complexes

The synthesis of platinum(IV) complexes incorporating alkyl carbamate ligands has been investigated for their potential as antineoplastic agents. Studies report the synthesis of complexes with the general formula cis,cis,trans-[Pt(NH₃)₂Cl₂(O₂CNHR)₂], where R represents various alkyl or aryl groups. These complexes were synthesized by reacting organic isocyanates with platinum(IV) precursors like cis,cis,trans-[Pt(NH₃)₂Cl₂(OH)₂]. Electrochemical studies revealed distinct reduction potentials for aryl versus alkyl carbamate complexes, with alkyl carbamates exhibiting potentials between -820 and -850 mV vs Ag/AgCl. These platinum(IV) carbamate complexes have shown comparable or slightly better cytotoxicity against human lung cancer cells than cisplatin, indicating their promise in cancer therapy.

Synthesis of Substituted Naphthalenylcarbamates with Heptyl Chains

While direct synthesis of substituted naphthalenylcarbamates with specific heptyl chains was not explicitly detailed in the provided search results, general methodologies for carbamate synthesis are applicable. For instance, the reaction of alcohols with isocyanates or chloroformates are common routes. The incorporation of heptyl chains into carbamate structures, as seen in other contexts, suggests that similar strategies could be employed for naphthalenyl systems.

Stereoselective Synthesis of Carbamate Isomers

Stereoselective synthesis is a critical aspect of modern organic chemistry, aiming to produce specific stereoisomers with high purity. While direct examples involving this compound as a target stereoisomer were not found, the broader field of stereoselective carbamate synthesis is well-established. Techniques include the use of chiral auxiliaries, chiral catalysts, and resolution methods for racemic mixtures, such as chiral-phase liquid chromatography or crystallization in chiral solvents. These methodologies are crucial for preparing enantiomerically pure carbamates, which can exhibit distinct biological activities. For example, research into stereoselective construction of complex molecules often employs carbamate annulation methodologies.

Mechanistic Studies of Carbamate Formation Reactions

Understanding the mechanisms of carbamate formation is vital for optimizing synthetic routes and developing new catalytic systems. Studies have explored carbamate formation from CO₂ and amines, often mediated by superbases. For instance, research on guanidine-CO₂ adducts suggests that while zwitterionic adducts are formed, the actual carboxylation involves the dissociation of CO₂ from the adduct, followed by a concerted carboxylation where the base deprotonates the amine. This highlights that amines inert to CO₂ can be carboxylated under specific conditions, even without a CO₂ atmosphere, using the adduct as a CO₂ source. Other studies have employed computational methods, such as Density Functional Theory (DFT), to elucidate palladium-catalyzed carbamate formation pathways, identifying key intermediates and energy profiles. These mechanistic insights are crucial for designing more efficient and sustainable synthetic strategies.

Compound List

this compound

Tryptamine

Platinum(IV) complexes

Organic isocyanates

Alkyl carbamates

Aryl carbamates

Naphthalene derivatives

Aminoiminohexitols

CO₂ (Carbon Dioxide)

Amines

Guanidine

Palladium complexes

Cisplatin

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H17NO2 B3052567 Heptyl carbamate CAS No. 4248-20-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4248-20-8

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

IUPAC Name

heptyl carbamate

InChI

InChI=1S/C8H17NO2/c1-2-3-4-5-6-7-11-8(9)10/h2-7H2,1H3,(H2,9,10)

InChI Key

AXMPFOXRWZXZFA-UHFFFAOYSA-N

SMILES

CCCCCCCOC(=O)N

Canonical SMILES

CCCCCCCOC(=O)N

Other CAS No.

4248-20-8

Origin of Product

United States

Chemical Properties and Research Findings

Chemical Identity and Properties

Heptyl carbamate is identified by several key identifiers and possesses specific molecular characteristics:

PropertyValueSource
Chemical Name This compound nih.govbiosynth.com
IUPAC Name This compound nih.gov
CAS Number 4248-20-8 nih.govbiosynth.com
Molecular Formula C₈H₁₇NO₂ nih.govbiosynth.com
Molecular Weight 159.23 g/mol nih.govbiosynth.com
SMILES Notation CCCCCCCOC(=O)N biosynth.com
Synonyms O-Heptyl carbamate, heptylcarbamate, NSC-31195 nih.gov

The computed properties for this compound include an XLogP3 value of 2.4, suggesting a moderate degree of lipophilicity nih.gov. These fundamental properties are essential for understanding its behavior in chemical reactions and biological systems.

Zinc Chloride-Catalyzed Carbamate Synthesis

Research Findings on this compound and its Derivatives

Research into this compound and its structural analogs has revealed several significant findings, particularly concerning their biological activities and synthetic utility.

Enzyme Inhibition Studies: this compound derivatives have been investigated for their ability to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) researchgate.netnih.govresearchgate.net. These studies aim to understand the structure-activity relationships (SARs) that govern enzyme inhibition, often in the context of developing treatments for neurodegenerative diseases like Alzheimer's. For example, a study identified a this compound analog that selectively inhibited BuChE with high potency (IC₅₀ = 7 nM) while also demonstrating neuroprotective effects researchgate.net. Another research effort synthesized a series of this compound analogs targeting FAAH and cholinesterases, with one compound showing significant inhibitory activity against all three enzymes nih.gov.

Surfactant Properties: A specific derivative, 6-O-(N-heptylcarbamoyl)-methyl-alpha-D-glucopyranoside (HECAMEG), was synthesized and evaluated for its surfactant properties. This compound exhibited good water solubility and a critical micellar concentration (CMC) of 19.5 mM, making it suitable for membrane protein studies. It was found to effectively extract bacteriorhodopsin and spiralin from cell membranes in a non-denatured state nih.gov.

Medicinal Chemistry Applications: this compound moieties have been incorporated into more complex molecular structures being explored in medicinal chemistry. For instance, phenyl carbamates with heptyl chains connecting to indole (B1671886) rings were studied for their inhibitory activity against FAAH, with compounds featuring pentyl and heptyl groups showing the most effective inhibition acs.org. Research into antitubercular agents has also involved the synthesis of phenyl carbamate derivatives containing benzyl (B1604629) and heptyl groups ontosight.aimdpi.com.

These research findings highlight the diverse roles that this compound and its related structures play in chemical and biochemical investigations, from understanding enzyme mechanisms to developing novel biomaterials and potential therapeutic agents.

Advanced Spectroscopic and Structural Characterization Techniques for Heptyl Carbamates

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the structure of organic molecules by providing detailed information about the connectivity and environment of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C). For heptyl carbamate (B1207046) (CH₃(CH₂)₆OCONH₂), NMR analysis would typically involve identifying characteristic signals corresponding to the aliphatic heptyl chain and the carbamate functional group.

Expected ¹H NMR Signals: The ¹H NMR spectrum of heptyl carbamate is expected to display signals arising from the various proton environments. The terminal methyl group (CH₃) of the heptyl chain would appear as a triplet in the upfield region, typically around δ 0.8–1.0 ppm. The methylene (B1212753) groups (CH₂) along the heptyl chain would manifest as multiplets, with those closer to the oxygen atom of the carbamate ester linkage showing slightly downfield shifts compared to those further away. Specifically, the CH₂ group directly attached to the carbamate oxygen (O-CH₂) would likely resonate around δ 3.8–4.2 ppm, appearing as a triplet due to coupling with the adjacent CH₂ group. The remaining methylene protons would appear as complex multiplets in the δ 1.2–1.6 ppm range, with integration corresponding to their respective numbers of protons. The carbamate NH₂ group is expected to give rise to a broad singlet, typically in the δ 5.0–7.0 ppm range, though its exact position can be influenced by solvent and hydrogen bonding.

Expected ¹³C NMR Signals: The ¹³C NMR spectrum would provide complementary information. The carbonyl carbon (C=O) of the carbamate group is highly deshielded and typically appears in the δ 155–165 ppm range. The carbon atom directly bonded to the carbamate oxygen (O-CH₂) would resonate in the δ 60–70 ppm region. The terminal methyl carbon (CH₃) would appear in the upfield region, around δ 10–15 ppm, followed by the methylene carbons of the heptyl chain, which would be observed as distinct signals in the δ 20–35 ppm range.

While specific experimental NMR data for this compound was not detailed in the reviewed literature, these predicted spectral features are crucial for its structural confirmation mdpi.comasu-edu.ruvanderbilt.edu.

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is vital for determining the molecular weight of a compound and providing insights into its structure through fragmentation patterns. For this compound, MS analysis would aim to confirm its molecular formula and mass, and identify characteristic fragments that support its proposed structure.

The molecular weight of this compound (C₈H₁₇NO₂) is approximately 159.23 g/mol nih.gov. Techniques such as Electrospray Ionization (ESI) or Chemical Ionization (CI) would typically yield a protonated molecular ion, [M+H]⁺, at m/z 160. Electron Ionization (EI) might produce the molecular ion [M]⁺ at m/z 159, although it can also lead to significant fragmentation.

Common fragmentation pathways for carbamates, as observed in related compounds, include the loss of the alkoxy group, fragmentation of the alkyl chain, and characteristic losses related to the carbamate moiety. For instance, a neutral loss of CH₃NCO (57 Da) is a known fragmentation pathway for carbamates mdpi.com. Fragmentation of the heptyl chain could result in the loss of alkyl radicals or alkenes, generating a series of smaller ions. High-resolution mass spectrometry (HRMS) can provide exact mass measurements, enabling unambiguous determination of the elemental composition.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. It provides definitive information on bond lengths, bond angles, and molecular conformation, as well as intermolecular interactions like hydrogen bonding and crystal packing.

For this compound, if suitable single crystals can be obtained, X-ray diffraction analysis would reveal the solid-state structure. This includes identifying the space group, unit cell dimensions, and the precise atomic coordinates. Such data is invaluable for understanding the molecule's conformation in the solid state and can reveal details about how molecules arrange themselves in a crystal lattice. While specific crystallographic data for this compound was not found in the provided literature, the technique itself is a standard for definitive structural confirmation of crystalline organic compounds mdpi.comnih.gov.

Infrared (IR) Spectroscopy for Functional Group Identification and Conformational Studies

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule by detecting the absorption of infrared radiation, which causes molecular vibrations. For this compound, IR spectroscopy is used to confirm the characteristic stretching and bending vibrations of its constituent functional groups.

Expected IR Absorption Bands for this compound:

Functional Group/Vibration Expected Wavenumber (cm⁻¹) Notes
C-H Stretch (Alkyl) 2950-2850 Strong (s) or medium (m) intensity
N-H Stretch (Primary Amine) 3500-3300 Medium (m) intensity; typically two bands
C=O Stretch (Carbamate) 1730-1700 Strong (s) intensity; characteristic of carbamates/urethanes spectroscopyonline.com
C-O Stretch (Ester-like) 1300-1000 Strong (s) intensity; indicates ester linkage spectroscopyonline.comspectroscopyonline.com
N-H Bend (Primary Amine) 1600-1500 Medium (m) intensity; characteristic of amines ucla.edu

The presence of strong absorption bands in the C=O stretching region (around 1700-1730 cm⁻¹), along with N-H stretching and bending vibrations, would strongly support the identification of the carbamate functionality. The C-O stretching band further confirms the ester-like linkage within the carbamate group. The alkyl C-H stretching bands are ubiquitous for organic compounds but confirm the presence of the aliphatic chain spectroscopyonline.comucla.edulibretexts.org.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for assessing the purity of this compound and for its isolation from reaction mixtures or impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with various detectors, are commonly employed.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly reversed-phase HPLC (RP-HPLC) using C18 stationary phases, is widely used for the analysis and purification of organic compounds like this compound. Methods can be developed using gradients of water and organic solvents (e.g., acetonitrile (B52724) or methanol) to achieve separation. Detection is typically performed using UV-Vis detectors, as the carbamate group possesses a chromophore. HPLC is crucial for quantifying the purity of synthesized this compound and identifying and quantifying any process-related impurities or byproducts core.ac.ukuib.nohpst.czmdpi.comresearchgate.net.

Gas Chromatography (GC): GC is suitable for volatile and thermally stable compounds. This compound, with its moderate molecular weight and likely volatility, can be analyzed by GC, often coupled with a Flame Ionization Detector (FID) or Mass Spectrometer (GC-MS). GC-MS is particularly powerful for both purity assessment and structural identification of volatile components in a sample core.ac.uk.

Isolation: For purification, techniques such as flash column chromatography or preparative HPLC are employed, utilizing appropriate solvent systems to separate this compound from reaction byproducts and unreacted starting materials uib.no.


Compound List:

  • This compound
  • tert-butyl (6-(3-(3-fluorophenyl)ureido)hexyl)carbamate
  • tert-Butyl N-(7-aminoheptyl)carbamate
  • tert-Butyl N-(6-aminohexyl)carbamate
  • N-heptylmethylamine
  • 2,9-dimethyl phenanthroline
  • Halobacterium halobium
  • Spiroplasma melliferum
  • URB597
  • PF-3845
  • Halobacterium halobium
  • Spiroplasma melliferum
  • Halobacterium halobium
  • Spiroplasma melliferum
  • Halobacterium halobium
  • Spiroplasma melliferum
  • Halobacterium halobium
  • Spiroplasma melliferum
  • Halobacterium halobium
  • Spiroplasma melliferum
  • Biochemical and Mechanistic Investigations of Heptyl Carbamate and Its Analogs

    Enzyme Inhibition Studies and Kinetic Analysis

    Cholinesterase (Acetylcholinesterase and Butyrylcholinesterase) Inhibition Mechanisms by Carbamate (B1207046) Derivatives

    Carbamates represent a significant class of cholinesterase inhibitors, which includes compounds like rivastigmine, neostigmine, and physostigmine. tandfonline.comresearchgate.net Their mechanism of action is distinct from reversible inhibitors that transiently bind to the enzyme and irreversible inhibitors that form a permanent covalent bond. researchgate.net Instead, carbamates are classified as pseudo-irreversible inhibitors. researchgate.netmdpi.com They act as slow substrates for cholinesterases, engaging in a two-step kinetic process involving carbamylation of the enzyme's active site, followed by a much slower decarbamylation step that hydrolyzes the carbamoyl-enzyme complex and restores enzyme function. mdpi.comnih.gov

    The interaction between a carbamate inhibitor and a cholinesterase (ChE) enzyme begins with the formation of a reversible enzyme-inhibitor complex. nih.gov Following this initial binding, the carbamate transfers its carbamoyl (B1232498) moiety to the catalytic serine residue (Ser198 in BChE, Ser203 in AChE) located in the enzyme's active site gorge. mdpi.comnih.govnih.gov This covalent modification, known as carbamylation, results in the release of the carbamate's leaving group (the "phenol" or alcohol portion of the ester). mdpi.comnih.gov

    The resulting carbamoylated enzyme is catalytically inactive. nih.gov The key to the pseudo-irreversible nature of this inhibition lies in the stability of this carbamoyl-enzyme intermediate. mdpi.com While the acetylated enzyme formed during the normal hydrolysis of acetylcholine (B1216132) is extremely short-lived (hydrolyzed in microseconds), the carbamoylated enzyme is significantly more stable, with half-lives ranging from minutes to many hours, or even days. nih.gov

    ki (or k2): The second-order rate constant for carbamylation. nih.gov

    kr (or k3): The first-order rate constant for decarbamylation (hydrolysis and enzyme reactivation). nih.gov

    The extent and duration of the inhibition are therefore determined by the kinetics of both the carbamylation and decarbamylation steps. nih.gov A high carbamylation rate leads to a rapid onset of inhibition, while a slow decarbamylation rate results in a prolonged duration of action. nih.govacs.org

    Table 1: Kinetic Constants for Cholinesterase Inhibition by Various Carbamates

    Compound Enzyme Carbamylation Rate (ki) (M-1 min-1) Decarbamylation Rate (kr) (min-1) Half-Life (t1/2) (h)
    N-monomethylcarbamoyl AChE AChE - ~0.0121 ~0.95
    N,N-dimethylcarbamoyl AChE AChE - ~0.0033 ~3.5
    N-ethyl-N-methylcarbamoyl AChE AChE - ~0.00017 ~68
    N,N-diethylcarbamoyl AChE AChE - ~0.000015 ~768
    Dimethyl carbamate 15d hBChE - - 8.5
    Cyclic carbamate 21d hBChE - - ~1.0

    Data compiled from multiple sources. nih.govacs.org

    The duration of cholinesterase inhibition is directly linked to the rate of decarbamylation (kr), which is heavily influenced by the chemical structure of the transferred carbamoyl group, specifically the substituents on the nitrogen atom. nih.govacs.org Studies demonstrate a clear relationship between the size and steric bulk of these N-alkyl substituents and the stability of the carbamoylated enzyme. nih.govnih.gov

    Research on a series of N-substituted carbamates inhibiting acetylcholinesterase revealed that as the alkyl groups on the carbamoyl moiety increase in size, the decarbamylation rate constants decrease dramatically. nih.gov For instance, progressing from N-monomethyl- to N,N-dimethyl-, N-ethyl-N-methyl-, and N,N-diethyl-carbamoylated AChE, the decarbamylation rate constants decreased by approximately 4-fold, 70-fold, and 800-fold, respectively. nih.gov This suggests that larger carbamoyl groups may cause distortion in the enzyme's active site, particularly the acyl pocket, which slows the hydrolytic reactivation process. nih.gov This principle allows for the "tuning" of a carbamate inhibitor's duration of action, creating short-, medium-, or long-acting inhibitors by chemically modifying the transferable carbamate unit. acs.org

    In contrast to decarbamylation, the rate of carbamylation (ki) shows a more complex dependence on the N-alkyl substituent structure. nih.gov For human AChE, the carbamylation rate was found to be highest when the alkyl group was methyl or a larger group like hexyl or cyclohexyl, but was lowest for an ethyl group. nih.gov This indicates that the initial binding and carbamoylation efficiency depends on a delicate balance between the length of the residue and its rotational freedom within the active site gorge. nih.gov

    The selectivity of carbamate inhibitors for acetylcholinesterase (AChE) versus butyrylcholinesterase (BChE) is also dictated by the structure of the N-substituents and the leaving group. nih.govnih.gov The active site gorge of BChE is wider and more accommodating than that of AChE, allowing it to bind bulkier ligands. nih.gov

    A study involving a heptyl carbamate analog, specifically (2-oxo-1,2-dihydroquinolin-7-yl) (4-(((heptylcarbamoyl)oxy)methyl)benzyl)carbamate (compound 3i ), demonstrated its inhibitory potential against both cholinesterases. nih.gov This compound showed significant activity against both AChE and BChE, with IC₅₀ values of 0.39 µM and 1.8 µM, respectively, indicating a preference for AChE in this particular structural context. nih.gov Kinetic analysis revealed a mixed-mode inhibition mechanism for AChE and a non-competitive mechanism for BChE for this compound. nih.govx-mol.com

    Broader structure-activity relationship studies confirm that selectivity is highly tunable. nih.gov For example, within a series of carbamates, N-methyl derivatives often show minimal selectivity, N-ethyl carbamates show a moderate preference for BChE, while specific aromatic N-substituents can impart high selectivity for either AChE or BChE. nih.gov The inhibition of BChE is often less influenced by the size of the N-alkyl group and more dependent on the structure of the leaving group, a consequence of its more spacious active site. nih.gov

    Table 2: Inhibitory Profile of a this compound Analog (Compound 3i)

    Compound Target Enzyme IC₅₀ (µM) Inhibition Mechanism
    Compound 3i AChE 0.39 ± 0.02 Mixed-mode
    Compound 3i BChE 1.8 ± 3.2 Non-competitive
    Compound 3i FAAH 0.83 ± 0.03 -

    Data from reference nih.gov.

    Influence of Carbamate Residues on Enzyme Binding Duration

    Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (B570770) (MAGL) Inhibition by this compound Analogs

    Fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL) are serine hydrolase enzymes responsible for the breakdown of endocannabinoids. researchgate.net Carbamate-based compounds, including this compound analogs, have been identified as potent inhibitors of these enzymes. researchgate.netacs.org

    Unlike the pseudo-irreversible inhibition of cholinesterases, many carbamate inhibitors of FAAH and MAGL operate through a covalent-reversible mechanism. researchgate.net In this model, the inhibitor still forms a covalent carbamoyl-enzyme intermediate by reacting with the catalytic serine residue (Ser241 in FAAH). rsc.orgmdpi.com However, this intermediate is significantly less stable than those formed with cholinesterases, and the carbamylation reaction can be reversed. researchgate.netrsc.org

    The resulting complex can be viewed as a trapped tetrahedral intermediate state of the enzyme. rsc.org The reversibility of the inhibition can be demonstrated experimentally; the enzyme's activity can be recovered after the inhibitor is removed from the solution, for instance, through dilution. researchgate.net Kinetic studies of certain carbamate analogs have shown that they inhibit FAAH and MAGL through a mixed binding mode of action while still engaging in this covalent-reversible process. researchgate.net

    Receptor and Target Interaction Profiling (Non-Enzymatic)

    The biological activity of carbamate compounds is fundamentally governed by their molecular interactions with various biological systems, including receptors, transport proteins, and other macromolecules. ontosight.ai These interactions are typically non-covalent and include forces such as hydrogen bonding, hydrophobic interactions, and van der Waals forces. smolecule.com For a molecule like this compound, the heptyl alkyl chain provides a significant hydrophobic character, which can facilitate its interaction with nonpolar pockets in proteins. ontosight.ai Simultaneously, the carbamate functional group (-NHCOO-) is capable of acting as both a hydrogen bond donor (the N-H group) and acceptor (the carbonyl and ester oxygens), allowing for specific bonding interactions that can orient the molecule within a binding site. smolecule.com

    Studies on structurally related carbamates highlight the importance of these interactions. For instance, research on hexyl(e)-(amino(4-aminophenyl)methylene)carbamate (B15238919) indicates that its ability to bind to specific enzymes and modulate their activity relies on a combination of hydrogen bonding and hydrophobic interactions. smolecule.com Similarly, investigations into tert-butyl N-[6-(aminooxy)hexyl]carbamate show that its binding affinity and selectivity for biological targets can be tuned by modifying the carbamate structure. smolecule.com These studies underscore that the specific combination of a lipophilic alkyl tail, like the heptyl group, and a polar carbamate head allows for a balance of interactions that drives the molecule's biological profile and its potential for specific recognition by biological macromolecules. ontosight.aismolecule.com

    Human serum albumin (HSA) is the most abundant protein in blood plasma and plays a critical role in the transport of many endogenous molecules and pharmaceutical drugs. mit.eduacs.orgnih.gov The ability of a drug or prodrug to bind non-covalently to HSA can significantly impact its pharmacokinetic properties, including its circulatory half-life, distribution, and stability. rsc.org Carbamate prodrugs featuring lipophilic alkyl chains have been specifically designed to leverage this interaction for improved drug delivery. mit.eduacs.org

    A key mechanism for this interaction involves mimicking the structure of fatty acids, which naturally bind to HSA with high affinity. mit.edumdpi.com A series of platinum(IV) prodrugs featuring carbamate ligands with linear alkyl tails (OCONHR) were designed to enhance non-covalent interaction with HSA. acs.orgnih.govacs.org It was demonstrated that systematically increasing the length of the alkyl chain on the carbamate ligand directly correlates with a higher binding affinity for HSA. acs.orgnih.gov For example, a derivative with a C16 alkyl chain exhibited a binding constant (Kₐ) of 1.04 × 10⁶ M⁻¹, significantly higher than analogs with shorter chains. acs.orgnih.gov

    Computational docking studies suggest that these carbamate-containing prodrugs are buried below the surface of the protein, likely within a hydrophobic pocket in Sudlow's site I, a known drug-binding region of HSA. acs.org This non-covalent sequestration within HSA can protect the prodrug from premature degradation. acs.orgnih.gov The hydrophobic heptyl chain of this compound would similarly promote this type of non-covalent binding, making it a favorable moiety for inclusion in prodrugs designed to associate with HSA for enhanced stability and transport. mit.edumdpi.com

    Exploration of Molecular Interactions with Biological Systems

    Structure-Activity Relationship (SAR) Studies of this compound Derivatives

    The length of the alkyl chain is a critical determinant of the biological activity in many series of carbamate-containing compounds. Structure-activity relationship (SAR) studies consistently demonstrate that variations in chain length, including the seven-carbon heptyl chain, can dramatically alter potency and selectivity for different biological targets. The optimal length often represents a balance between increasing lipophilicity, which can enhance membrane permeability and binding to hydrophobic pockets, and steric constraints within the target's active site.

    For example, in a series of phenyl N-(ω-indol-1-ylalkyl)carbamates designed as fatty acid amide hydrolase (FAAH) inhibitors, compounds with pentyl and heptyl alkyl spacers were found to be the most potent. acs.org Shortening or elongating the chain from this optimal range led to a significant decrease in inhibitory activity. acs.org Similarly, a study on aryl carbamates as inhibitors of pancreatic cholesterol esterase found that optimal activity was achieved with N-hexyl and N-heptyl chains. acs.org In the context of anticancer agents, 3-diaminoheptylcarbamate pregnenolone (B344588) was identified as one of the most potent cytotoxic compounds in its class, underscoring that the alkyl chain length was crucial for its anticancer properties. tci-thaijo.org Conversely, in some systems, activity decreases as the chain becomes too long; for a series of N-alkylated bis-aryl sulfonamides, potency gradually decreased with chains longer than pentyl, and the N-heptyl derivative was found to be completely inactive. nih.gov

    Table 1: Effect of Alkyl Chain Length on the Biological Activity of this compound and Analogs This table is interactive. You can sort and filter the data.

    Compound Class Target/Activity Key Finding Reference(s)
    Phenyl N-(ω-indol-1-ylalkyl)carbamates FAAH Inhibition Heptyl and pentyl chains were the most effective. acs.org
    3-Aminocarbamate pregnenolones Anticancer Cytotoxicity The 3-diaminoheptylcarbamate derivative was among the most potent. tci-thaijo.org
    Aryl carbamates Cholesterol Esterase Inhibition Optimal inhibitory activity observed for N-heptyl and N-hexyl chains. acs.org
    N-Alkylated bis-aryl sulfonamides Immune Modulation Potency decreased with increasing alkyl chain length; N-heptyl was inactive. nih.gov
    Anandamide Analogs Cannabinoid Receptor Binding The dimethylheptyl (DMH) analog was the most potent in its series. acs.org

    In addition to the alkyl chain, the nature of aromatic and heterocyclic substituents on the carbamate scaffold plays a pivotal role in defining the molecule's biological activity. These groups can influence electronic properties, steric fit, solubility, and the potential for specific interactions like π-stacking within a target binding site. mdpi.commdpi.com

    Introducing electron-withdrawing groups, such as chlorine atoms, onto an aromatic ring of carbamate-containing molecules has been shown to increase their biological activity in several contexts. mdpi.com For instance, the introduction of chlorine into the aromatic ring of cytokinin-like carbamates enhances their proliferative activity. mdpi.com The position of substituents is also critical. In a series of resveratrol-based carbamates, the placement of a methoxy (B1213986) group in the meta-position versus the para-position relative to the carbamate group significantly impacted the synthetic yield and biological activity. mdpi.com

    Replacing a simple phenyl ring with more complex aromatic or heterocyclic systems is a common strategy to enhance potency and modulate properties. Studies on FAAH inhibitors showed that replacing the carbamate's phenyl residue with other substituted phenyl or heteroaryl moieties significantly affected activity. acs.org In another example, attaching N-heterocyclic rings (like piperazine (B1678402) or pyridine) to a lupeol-carbamate structure was used to improve water solubility and enhance anti-tumor activity. mdpi.com Amidocarbamate derivatives of ketoprofen (B1673614) bearing aromatic, cycloalkyl, or heterocyclic substituents demonstrated excellent lipid peroxidation inhibition. nih.gov These findings highlight that the aromatic and heterocyclic portions of carbamate molecules are key points for modification to fine-tune their pharmacological profiles. mdpi.commdpi.comnih.gov

    Table 2: Effect of Aromatic and Heterocyclic Substituents on Carbamate Activity This table is interactive. You can sort and filter the data.

    Compound Class Substituent Type Effect on Activity Reference(s)
    Cytokinin-like aryl carbamates Electron-withdrawing (e.g., Chlorine) Increased proliferative activity. mdpi.com
    Lupeol-carbamate derivatives N-heterocyclic rings (e.g., Piperazine) Improved water solubility and anti-tumor activity. mdpi.com
    Resveratrol-based carbamates Substituted thiophene (B33073) & thiazole (B1198619) rings Influenced selectivity for butyrylcholinesterase. mdpi.com
    Ketoprofen amidocarbamates Aromatic, cycloalkyl, heterocyclic groups High lipid peroxidation inhibition. nih.gov
    Phenyl N-(ω-indol-1-ylalkyl)carbamates Substituted phenyl & heteroaryl groups Replacement of the phenyl group modulated FAAH inhibition. acs.org

    Impact of Alkyl Chain Length on Biological Activity

    Mechanisms of Antibacterial Activity of Carbamate Derivatives

    The antibacterial action of carbamate derivatives, including this compound and its analogs, is a subject of ongoing research, with evidence pointing towards multiple mechanisms of action rather than a single, universal pathway. The structural diversity within the carbamate class allows for interaction with various bacterial targets, leading to a range of inhibitory effects. Key mechanisms that have been investigated include inhibition of the bacterial respiratory chain, disruption of cell wall integrity, and interference with essential enzymes like DNA gyrase.

    One of the significant findings in the study of carbamate antibacterial activity involves the inhibition of the bacterial respiratory chain. A study on a series of chlorinated arylcarbamoylnaphthalenylcarbamates, which included a heptylcarbamate derivative, provided direct evidence for this mechanism. researchgate.netnih.gov Specifically, 2-[(2,4,5-trichlorophenyl)carbamoyl]naphthalen-1-yl heptylcarbamate was shown to inhibit the respiratory chain of Staphylococcus aureus. researchgate.netnih.gov This inhibition of cellular respiration is a critical blow to the bacterium's energy production, ultimately leading to cell death. The same study noted that this particular heptylcarbamate analog did not cause damage to the bacterial membrane, suggesting a more specific intracellular target. researchgate.netnih.gov

    The lipophilicity of carbamate derivatives, often influenced by the length of the alkyl chain, plays a crucial role in their antibacterial potency. Generally, an increase in the number of carbon atoms in the alkyl chain of carbamates leads to enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria. mdpi.com This suggests that the ability of the molecule to penetrate the bacterial cell envelope is a key determinant of its efficacy.

    While direct membrane damage was not observed for the aforementioned heptylcarbamate analog, other carbamate derivatives have been suggested to act on the bacterial cell wall. researchgate.net For instance, some (3-benzyl-5-hydroxyphenyl)carbamates have been reported to target the bacterial cell wall, exhibiting a mechanism of action that shares similarities with the antibiotic vancomycin. This mode of action is particularly effective against Gram-positive bacteria. The structural characteristics of the carbamate ester group have a profound impact on this activity.

    Furthermore, inhibition of essential bacterial enzymes is another proposed mechanism for the antibacterial effects of carbamates. Molecular docking studies have suggested that certain carbamate derivatives can bind to and inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication. This inhibition would effectively halt cell division and lead to bacterial death.

    In addition to these primary mechanisms, some carbamate derivatives have been shown to act as biofilm inhibitors. Biofilms are structured communities of bacteria that are notoriously difficult to treat with conventional antibiotics. Carbamates that can disrupt these biofilms represent a promising avenue for antibacterial therapy.

    The following table details the antistaphylococcal activity of a specific heptylcarbamate analog, highlighting its potent bactericidal effect.

    Compound NameTarget OrganismMinimum Bactericidal Concentration (MBC) (µM)Proposed Mechanism of Action
    2-[(2,4,5-trichlorophenyl)carbamoyl]naphthalen-1-yl heptylcarbamateStaphylococcus aureus0.124–0.461Inhibition of bacterial respiratory chain

    Theoretical and Computational Approaches in Heptyl Carbamate Research

    Quantitative Structure-Activity Relationship (QSAR) Modeling

    Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. jocpr.com In the context of carbamate (B1207046) research, QSAR studies are instrumental in predicting the biological activities of new derivatives, optimizing lead compounds, and understanding the structural features that govern their efficacy. jocpr.com While specific QSAR models exclusively for heptyl carbamate are not extensively detailed in publicly available literature, the principles and findings from research on the broader class of carbamate derivatives provide a robust framework for understanding its potential structure-activity landscape.

    QSAR analyses on carbamates typically involve calculating a wide array of molecular descriptors and using statistical methods to build predictive models. nih.govtandfonline.com These descriptors quantify various aspects of a molecule's structure, including its topology, geometry, and electronic properties. nih.govtandfonline.com Multiple Linear Regression (MLR) is a common statistical technique employed to develop the mathematical equations that form the QSAR model. mdpi.comnih.gov

    Research in this area has led to the development of several predictive models for different biological activities associated with carbamates, such as insecticidal effects and enzyme inhibition.

    Research Findings in Carbamate QSAR Studies

    QSAR Models for Insecticidal Activity:

    QSAR studies have been successfully applied to carbamate insecticides to predict their toxicity to insects like the housefly (Musca nebulo L.). nih.govugm.ac.id These models correlate structural properties with the lethal dose (LD50). nih.govugm.ac.id In one comprehensive study, a QSAR model for a series of carbamate insecticides was developed using descriptors such as topological, spatial, and thermodynamic indices. nih.govtandfonline.com The statistical quality of the model demonstrates its predictive power. nih.govtandfonline.com

    Statistical ParameterValueReference
    r² (Coefficient of determination)0.838 nih.govtandfonline.com
    q²cv (Cross-validated r²)0.765 nih.govtandfonline.com
    r² (Test set)0.788 nih.govtandfonline.com

    QSAR Models for Acetylcholinesterase (AChE) Inhibition:

    Carbamates are well-known inhibitors of acetylcholinesterase (AChE), an important target in the treatment of conditions like Alzheimer's disease. plos.orgnih.govplos.org QSAR models have been crucial in designing potent carbamate-based AChE inhibitors. plos.orgnih.govplos.org A 2D-QSAR study on 32 carbamate derivatives identified three key molecular descriptors that significantly correlate with their inhibitory activity (pIC50). plos.org The resulting model showed strong statistical significance and predictive ability for an external test set. plos.org

    Statistical ParameterValueReference
    R² (Coefficient of determination)0.81 plos.org
    R²adj (Adjusted R²)0.78 plos.org
    Q²cv (Cross-validated R²)0.56 plos.org
    R² (Test set)0.82 plos.org

    The descriptors identified in this 2D-QSAR model highlight the importance of specific molecular properties for AChE inhibition:

    Connolly accessible area: Relates to the molecular surface area accessible to a solvent. plos.org

    H %: Represents the percentage of hydrogen atoms in the molecule. plos.org

    ELUMO: The energy of the Lowest Unoccupied Molecular Orbital, an electronic descriptor. plos.org

    Furthermore, a 3D-QSAR study on a set of 31 carbamate derivatives as dual inhibitors of AChE and Monoamine Oxidase B (MAO-B) resulted in a statistically significant model with a very high correlation coefficient for the training set molecules. epa.gov

    Statistical ParameterValueReference
    R² (Training set)0.994 epa.gov
    Q² (Predictive power)0.60 epa.gov
    Pearson-R (Test set)0.91 epa.gov

    QSAR Models for Anticonvulsant Activity:

    The therapeutic potential of carbamates as anticonvulsants has also been explored using QSAR. A study of 46 carbamate drugs, including felbamate, utilized quantum mechanics calculations to derive structural descriptors. nih.gov Through principal component analysis and multiple linear regression, five critical descriptors were identified that could predict the anticonvulsant activity with high accuracy (85-90%). nih.gov This underscores the utility of QSAR in identifying the key molecular features necessary for a specific therapeutic effect. nih.gov

    These examples from the broader carbamate class illustrate how QSAR modeling serves as a powerful predictive tool. By establishing relationships between molecular descriptors and biological activity, these models guide the design of new compounds with enhanced potency and selectivity.

    Environmental Dynamics and Transformation Research of Carbamate Compounds

    Persistence and Degradation Pathways in Environmental Matrices (e.g., aquatic, soil)

    Carbamate (B1207046) pesticides are generally considered to be less persistent in the environment compared to older classes of pesticides like organochlorines, owing to their susceptibility to degradation through biotic and abiotic pathways nih.govnih.gov. The environmental fate of carbamates is influenced by their chemical structure, water solubility, vapor pressure, and soil adsorption coefficient (Koc) nih.gov.

    In soil and aquatic environments, carbamates can undergo degradation via several mechanisms:

    Microbial Degradation: Soil microorganisms, including bacteria and fungi, play a significant role in the breakdown of carbamates nih.govnih.govresearchgate.net. These processes often involve enzymatic hydrolysis of the carbamate ester or amide linkage, leading to the formation of less toxic metabolites frontiersin.org. Environmental conditions that promote microbial activity, such as adequate moisture and temperature, can accelerate degradation rates who.int. For instance, studies indicate that thiocarbamate herbicides, similar in structure to carbamates, degrade rapidly in moist soils due to microbial activity ucanr.edu.

    Chemical Hydrolysis: Carbamates are susceptible to hydrolysis, particularly under alkaline conditions, though acid and neutral hydrolysis also occur iastate.edunist.govepa.gov. The rate of hydrolysis is influenced by pH and temperature nist.gov. While carbamic acids themselves are unstable, their ester derivatives, like heptyl carbamate, can exhibit varying degrees of stability. The presence of electron-withdrawing substituents can accelerate hydrolysis epa.gov. Research suggests that base-catalyzed hydrolysis is often dominant under typical environmental conditions nist.gov.

    Photolysis: Degradation by solar radiation (photolysis) is another significant abiotic pathway for carbamates in the environment, especially in aqueous systems researchgate.netmmsl.cz. The light absorption characteristics of carbamates contribute to their decomposition who.int.

    While specific data for this compound's persistence and degradation half-lives in various environmental matrices are not extensively detailed in the provided search results, general carbamate behavior suggests moderate persistence, with degradation facilitated by microbial activity and hydrolysis.

    Bioaccumulation Mechanisms in Aquatic Organisms

    The potential for bioaccumulation of carbamates in aquatic organisms is a critical aspect of their environmental risk assessment. Bioaccumulation refers to the net uptake of a chemical by an organism from all routes of exposure, including diet and ambient environment nih.gov. Bioconcentration, a subset of bioaccumulation, specifically refers to uptake from the ambient environment (water) through gills and dermal surfaces sfu.ca.

    Factors influencing bioaccumulation include the chemical's hydrophobicity (often estimated by log Kow), water solubility, and the organism's physiological characteristics, such as its capacity for metabolism and elimination nih.govresearchgate.net. Generally, highly hydrophobic compounds tend to bioaccumulate more readily in lipid tissues nih.gov.

    While specific bioaccumulation factors (BCF) or bioaccumulation factors (BAF) for this compound are not directly provided, research on carbamate pesticides generally indicates that bioaccumulation is often limited due to their relatively rapid metabolism and breakdown in many organisms who.int. However, some carbamates may accumulate in fish if their metabolism is slow who.int. Studies on other organic chemicals suggest that field BAFs are often greater than laboratory BCFs, highlighting the importance of real-world environmental conditions sfu.ca. Lower trophic levels and benthic organisms may exhibit relatively higher uptake of certain compounds nih.gov.

    Chromatographic Methods for Environmental Monitoring of Carbamates

    Accurate and sensitive analytical methods are essential for monitoring carbamate compounds in environmental samples. Chromatographic techniques are widely employed for this purpose due to their ability to separate and quantify complex mixtures.

    Commonly used methods include:

    Liquid Chromatography (LC): LC, often coupled with UV detection or fluorescence detection (e.g., EPA method 531.1), is a well-established technique for carbamate analysis nih.govepa.gov. LC offers good separation capabilities for heat-labile compounds like carbamates, which can be problematic for gas chromatography epa.gov.

    Gas Chromatography (GC): While direct GC analysis of carbamates can be challenging due to their thermal instability, derivatization techniques (e.g., with trifluoroacetic anhydride (B1165640) or diazomethane) can convert them into more volatile and stable compounds suitable for GC analysis, often coupled with mass spectrometry (GC-MS) rsc.org. GC-MS with selected-ion monitoring (SIM) provides excellent sensitivity and selectivity rsc.org.

    LC-MS/MS: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique increasingly used for the trace determination of pesticides, including carbamates, in environmental matrices mdpi.comresearchgate.net.

    These methods, often involving sample extraction and clean-up procedures (e.g., solid-phase extraction), allow for the detection of carbamates at low concentrations in water and soil samples nih.govrsc.orgmdpi.comresearchgate.net.

    Photolysis and Hydrolysis Pathways of Carbamate Structures in the Environment

    Hydrolysis: Carbamates are esters of carbamic acid and are susceptible to hydrolysis, a process that breaks the ester bond iastate.eduepa.gov. The general hydrolysis reaction for a carbamate yields an alcohol, carbon dioxide, and an amine epa.gov. This reaction can be catalyzed by acids, bases, or water itself iastate.eduepa.gov. Under typical environmental pH conditions (pH 5-9), base-catalyzed hydrolysis is often the dominant pathway, although neutral and acid-catalyzed hydrolysis also occur nist.govepa.gov. The rate of hydrolysis is influenced by factors such as pH, temperature, and the specific chemical structure of the carbamate iastate.edunist.gov. For instance, electron-withdrawing substituents on the carbamate structure can accelerate hydrolysis epa.gov.

    Photolysis: Carbamates can also undergo degradation through photolysis when exposed to solar radiation researchgate.netmmsl.cz. The light absorption properties of the carbamate molecule enable it to absorb UV radiation, leading to its decomposition who.int. This process can occur directly or indirectly through reactions with other photochemically generated species in the environment nih.gov. The combined effects of hydrolysis and photolysis contribute to the relatively shorter environmental persistence of many carbamate compounds compared to more recalcitrant pesticides nih.govwho.int.

    While specific photolysis and hydrolysis pathways for this compound are not detailed in the provided search results, these general mechanisms are understood to apply to the carbamate functional group. The heptyl chain's presence might influence the kinetics of these processes, potentially retarding hydrolysis compared to shorter-chain carbamates vulcanchem.com.

    Strategic Design and Development of Carbamate Based Agents in Chemical Biology

    Carbamates as Precursors and Intermediates in Complex Organic Synthesis

    Carbamates are widely recognized for their utility as protecting groups for amines in multi-step organic synthesis, owing to their stability under various reaction conditions and the availability of reliable deprotection methods. banglajol.info The carbamate (B1207046) moiety is a key structural feature in numerous approved drugs and prodrugs, making carbamate derivatives valuable intermediates. banglajol.info The synthesis of these compounds can be achieved through various means, including environmentally friendly protocols that avoid toxic reagents like phosgene. banglajol.infogoogle.com

    The heptyl carbamate structure, in particular, serves as a critical component in the synthesis of more elaborate molecules. A notable example is tert-butyl N-(7-aminoheptyl)carbamate, which functions as a versatile building block and linker. This compound contains a seven-carbon alkyl chain, providing spacing and flexibility, and a Boc-protected amine that can be selectively deprotected under acidic conditions for further functionalization. It is utilized as a precursor in the construction of complex molecules such as peptides, peptidomimetics, and Proteolysis Targeting Chimeras (PROTACs). medchemexpress.com More complex molecular architectures incorporating heptyl and carbamic acid moieties have also been developed as intermediates, where reactive groups like epoxides can be used for cross-linking reactions or the synthesis of even more intricate structures. ontosight.ai

    Development of Novel Cholinesterase Inhibitors as Research Probes

    Carbamates are a well-established class of cholinesterase inhibitors, which act by reversibly carbamylating the serine residue in the active site of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). wikitox.orgmhmedical.com This inhibition leads to an increase in the neurotransmitter acetylcholine (B1216132), a mechanism exploited in the treatment of conditions like Alzheimer's disease. mhmedical.comgoogle.com

    This compound derivatives have been instrumental in the development of new and potent cholinesterase inhibitors. Heptylphysostigmine (also known as MF-201), a carbamate derivative of physostigmine, was developed as a competitive inhibitor of acetylcholinesterase. nih.govcapes.gov.br Its increased lipophilicity compared to its parent compound allows for a longer duration of action. nih.gov Research has also focused on creating structural analogues, such as 2′-Heptylcarbamoyloxy-2-methyl-6,7-benzomorphan, which also proved to be a potent in-vitro cholinesterase inhibitor. researchgate.net

    More recent research has yielded novel this compound-containing molecules with high potency and selectivity. These compounds are valuable as research probes to investigate the roles of specific cholinesterases in biological pathways. nih.govfrontiersin.org For instance, a series of carbamate-based N-substituted tryptamine (B22526) derivatives identified compound 6H6 , which features an n-heptyl carbamate group, as a highly potent and selective inhibitor of BuChE. researchgate.net Similarly, another designed this compound analog, compound 3i , demonstrated potent inhibitory activity against FAAH, AChE, and BuChE. x-mol.com Phenyl N-[ω-(6-fluoroindol-1-yl)heptyl]carbamate also showed significant inhibition of BuChE. acs.org

    Table 1: Inhibitory Activity of Selected this compound Derivatives
    CompoundTarget Enzyme(s)Reported Inhibitory ActivitySource
    HeptylphysostigmineAChEKi = (1 +/- 0.5) X 10-7 M nih.gov
    Compound 6H6BChE (selective)IC50 = 7 nM (eqBChE) researchgate.net
    Compound 3iFAAH, AChE, BuChEIC50 = 0.83 µM (FAAH), 0.39 µM (AChE), 1.8 µM (BuChE) x-mol.com
    Phenyl N-[ω-(6-fluoroindol-1-yl)heptyl]carbamate (21)BuChEIC50 = 3.5 µM acs.org

    Exploration of Carbamate Derivatives for Modulation of Neurological Pathways

    The modulation of neurological pathways is a direct consequence of the enzymatic inhibition caused by carbamate compounds. By inhibiting cholinesterases, this compound derivatives increase the levels of acetylcholine in the brain, thereby enhancing cholinergic neurotransmission. nih.gov The effects of Heptylphysostigmine have been studied in detail, revealing that it produces a long-lasting inhibition of AChE and a prolonged increase of acetylcholine in the brain. nih.gov Research showed that AChE inhibition displays regional differences within the brain; for example, 360 minutes after administration, AChE activity in the cerebellum was 40% inhibited, while the frontal cortex and medial septum were still 80% inhibited. nih.gov

    Beyond simple cholinesterase inhibition, newer this compound derivatives have been designed to be pleiotropic, meaning they affect multiple targets or pathways. Compound 6H6 , in addition to its potent BuChE inhibition, exhibits neuroprotective, antioxidant, and anti-neuroinflammatory effects. researchgate.net In vivo studies demonstrated that this compound could significantly improve memory impairment in animal models. researchgate.net Likewise, the multi-target inhibitor 3i was also found to produce memory improvement in the Morris water maze test, suggesting its potential to modulate complex neurological functions related to cognition. x-mol.com

    Design of Antimicrobial Carbamate Compounds

    The biological activity of carbamates extends beyond the nervous system, with various derivatives being investigated for antimicrobial properties. ontosight.aipharmaguideline.com The design of novel antimicrobial agents often involves incorporating lipophilic moieties to enhance membrane interaction, and the heptyl group is well-suited for this purpose.

    A study on chlorinated arylcarbamoylnaphthalenylcarbamates identified 2-[(2,4,5-trichlorophenyl)carbamoyl]naphthalen-1-yl heptylcarbamate (compound 7) as having potent antistaphylococcal activity. researchgate.net This compound demonstrated significant microbicidal effects against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) isolates. researchgate.net Furthermore, halopropynyl carbamates, which can include a heptyl group, are known for their fungicidal activity. google.com Research into metal-based therapeutics has also explored heptyl derivatives; a complex of Gadolinium(III) with heptylmethyldithiocarbamate was synthesized and showed effective antibacterial results against Mycobacterium tuberculosis. researchgate.net These findings underscore the potential of the this compound scaffold in developing new classes of antimicrobial drugs.

    Table 2: Antimicrobial Activity of a this compound Derivative
    CompoundTarget Organism(s)Reported Activity (MBC)Source
    2-[(2,4,5-trichlorophenyl)carbamoyl]naphthalen-1-yl heptylcarbamate (7)Staphylococci (including MRSA)0.124–0.461 µM researchgate.net

    Conceptualization of Carbamate-Based Prodrug Strategies

    A prodrug is an inactive or less active molecule that is converted into an active drug within the body. The carbamate linkage is frequently used in prodrug design to mask polar functional groups, thereby improving properties like lipophilicity and membrane permeability. The this compound moiety is particularly useful for creating highly lipophilic prodrugs intended for long-acting delivery systems.

    This strategy has been applied to antiretroviral therapy. To improve the delivery of the water-soluble drug emtricitabine (B123318) (FTC), a series of prodrugs were created, including Heptyl (5-fluoro-1-((2R,5S)-2-((((heptyloxy)carbonyl)oxy)methyl)-1,3-oxathiolan-5-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)carbamate . nih.gov This dual-prodrug, with both this compound and heptyl carbonate groups, was synthesized to create a waxy solid suitable for formulation into semi-solid nanoparticles for long-acting injectable therapies. nih.gov

    Another example is in cancer therapy, where a macromolecular prodrug of SN-38 (the active metabolite of irinotecan) was developed. prolynxinc.com The strategy involved using a linker that included an O-[7-azido-1-(phenylsulfonyl)-2-heptyl]-N-[4'-(diethylcarbamoyl)phenyl)]carbamate component. prolynxinc.com This design aimed to achieve a very slow release of the active drug, resulting in a prolonged half-life and potentially reduced toxicity. prolynxinc.com These examples highlight the conceptualization of this compound-based strategies to overcome pharmacokinetic challenges and enable novel drug delivery platforms.

    Q & A

    Basic Research Questions

    Q. What are the optimal synthetic routes for heptyl carbamate, and how can purity be validated?

    • Methodological Answer : this compound synthesis typically involves carbamoylation of heptanol using reagents like phosgene derivatives or urea-based protocols. To ensure purity, combine analytical techniques such as HPLC (for quantitative analysis) and NMR spectroscopy (to confirm structural integrity). For reproducibility, document reaction conditions (temperature, solvent, catalyst) and characterize intermediates . Purity thresholds (>95%) should be verified via chromatographic methods, referencing IUPAC guidelines for reporting .

    Q. How should researchers design experiments to assess this compound’s stability under varying physicochemical conditions?

    • Methodological Answer : Stability studies require controlled experiments testing parameters like pH, temperature, and light exposure. Use accelerated stability testing (e.g., 40°C/75% RH for 6 months) with periodic sampling. Analyze degradation products via LC-MS and compare against stability-indicating assays. Include positive/negative controls (e.g., known stable/unstable analogs) to validate results .

    Q. What spectroscopic and chromatographic methods are essential for characterizing this compound?

    • Methodological Answer : Prioritize FT-IR for functional group identification (e.g., carbonyl stretch at ~1700 cm⁻¹) and ¹³C NMR to confirm carbamate linkage. Pair GC-MS or HPLC-UV with certified reference standards for quantitative analysis. For novel derivatives, provide full spectral data and purity metrics in supplementary materials .

    Advanced Research Questions

    Q. How can molecular docking and dynamics simulations elucidate this compound’s mechanism of action in biological systems?

    • Methodological Answer : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., enzymes like α-glucosidase). Validate docking poses with molecular dynamics (MD) simulations (50–100 ns trajectories) to assess binding stability. Cross-reference computational findings with in vitro assays (e.g., enzyme inhibition IC₅₀) to resolve discrepancies between predicted and observed activity .

    Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data for this compound derivatives?

    • Methodological Answer : Discrepancies often arise from force field inaccuracies or solvent effects. Employ ensemble docking (multiple protein conformations) and explicit solvent MD to improve model accuracy. Validate with orthogonal assays (e.g., SPR for binding kinetics) and revisit synthetic routes to confirm compound identity .

    Q. How can researchers integrate multi-omics data to explore this compound’s off-target effects or metabolic pathways?

    • Methodological Answer : Combine transcriptomics (RNA-seq) and metabolomics (LC-HRMS) to map cellular responses. Use pathway analysis tools (e.g., KEGG , Reactome ) to identify perturbed networks. For metabolic profiling, incubate this compound with liver microsomes and track metabolites via HRMS/MS , comparing against databases like HMDB .

    Methodological Best Practices

    • Reproducibility : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable). Publish synthetic protocols in open repositories (e.g., Zenodo) and share raw spectral/assay data .
    • Literature Review : Use PubMed and Google Scholar with Boolean operators (e.g., "this compound" AND "synthesis NOT industrial") to filter non-relevant studies. Prioritize journals enforcing stringent peer review (e.g., Medicinal Chemistry Research) .
    • Conflict Resolution : When data conflict, perform sensitivity analyses (e.g., varying assay conditions) and consult interdisciplinary teams (e.g., computational chemists + pharmacologists) to refine hypotheses .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.